1-(2,2-Diethoxyethyl)-1H-imidazole

Overview

Description

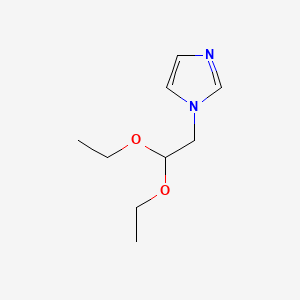

1-(2,2-Diethoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2,2-diethoxyethyl group attached to the nitrogen atom at position 1 of the imidazole ring

Preparation Methods

The synthesis of 1-(2,2-Diethoxyethyl)-1H-imidazole typically involves the reaction of imidazole with 2,2-diethoxyethyl halides under basic conditions. One common method is as follows:

-

Synthetic Route

Reactants: Imidazole and 2,2-diethoxyethyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Procedure: Imidazole is dissolved in DMF, and 2,2-diethoxyethyl bromide is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

-

Industrial Production

- Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-1H-imidazole undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Products: Oxidation can lead to the formation of imidazole derivatives with oxidized side chains.

-

Reduction

Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Products: Reduction can result in the formation of reduced imidazole derivatives.

-

Substitution

Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Products: Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 1-(2,2-Diethoxyethyl)-1H-imidazole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and cross-coupling reactions.

- Analytical Chemistry : The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), highlighting its utility in quality control and analytical studies within laboratories .

Biology

- Enzyme Inhibition : Research indicates that this compound can interact with enzymes, potentially inhibiting or activating their functions. This property makes it a candidate for studying enzyme kinetics and mechanisms .

- Cell Signaling : The compound has been shown to influence cellular signaling pathways. Its ability to modulate gene expression through interactions with transcription factors suggests potential applications in gene therapy and molecular biology.

Pharmacology

- Anticancer Activity : Preliminary studies have indicated that derivatives of imidazole, including this compound, exhibit significant anticancer properties. For instance, compounds synthesized from imidazole frameworks have demonstrated cytotoxic effects against various cancer cell lines, such as HepG2 (human liver cancer) and C6 (rat glioma) cells .

| Compound | IC50 (µM) C6 | IC50 (µM) HepG2 |

|---|---|---|

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |

- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties. The unique structure of this compound may contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study 1: Antitumor Potential

In a study by Yurttas et al., compounds derived from imidazole were evaluated for their antitumor potential using MTT assays against different cancer cell lines. The results indicated that specific derivatives exhibited promising cytotoxic activity, suggesting that further exploration of compounds like this compound could lead to the development of effective cancer therapies .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of imidazole derivatives with specific enzymes involved in metabolic pathways. The study demonstrated that these compounds could act as potent inhibitors or activators depending on their structural modifications, paving the way for targeted drug design.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound can interact with enzymes and receptors, modulating their activity.

- It may bind to nucleic acids, affecting gene expression and protein synthesis.

-

Pathways

- The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and immune response.

- Its effects on these pathways can lead to therapeutic outcomes, such as the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

1-(2,2-Dimethoxyethyl)-1H-imidazole: Similar structure but with methoxy groups instead of ethoxy groups.

1-(2,2-Diethoxyethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.

1-(2,2-Diethoxyethyl)-1H-indole: Contains an indole ring instead of an imidazole ring.

-

Uniqueness

- The presence of the 2,2-diethoxyethyl group imparts unique chemical and physical properties to the compound.

- Its specific interactions with molecular targets and pathways can lead to distinct biological and pharmacological effects.

Biological Activity

1-(2,2-Diethoxyethyl)-1H-imidazole is a compound characterized by its imidazole core and a diethoxyethyl substituent. This structure contributes to its unique chemical reactivity and potential biological activities. Recent studies have highlighted its relevance in medicinal chemistry, particularly in the context of antiproliferative and antimicrobial activities.

The molecular formula of this compound is with a molecular weight of 184.24 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antiproliferative Effects

Research indicates that compounds containing imidazole rings can exhibit significant antiproliferative effects against various cancer cell lines. For instance, imidazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific activity of this compound in this context is still under investigation, but its structural similarities to known antiproliferative agents suggest potential efficacy.

Study 1: Antiproliferative Activity

In a study evaluating various imidazole derivatives, compounds structurally related to this compound were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds induced G2/M phase cell cycle arrest and apoptosis at low micromolar concentrations. The exact IC50 values for this compound remain to be elucidated but are anticipated to be in a similar range based on structural activity relationships observed in related compounds .

Study 2: Antimicrobial Efficacy

Another study explored the efficacy of various nitroimidazoles against protozoan infections. Although this compound was not directly tested, the results from related compounds suggested that modifications to the imidazole structure could enhance activity against anaerobic pathogens. This positions this compound as a candidate for further exploration in antimicrobial applications .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiproliferative Activity | Induced G2/M arrest and apoptosis in MCF-7 cells; potential IC50 similar to related compounds |

| Study 2 | Antimicrobial Efficacy | Related nitroimidazoles showed effectiveness against Giardia; suggests potential for similar activity in this compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,2-Diethoxyethyl)-1H-imidazole?

- Methodological Answer : The compound can be synthesized via alkylation of imidazole derivatives. For example, 1-(2,2-Diethoxyethyl)-3-methyl-imidazolium bromide was prepared by heating 1-methylimidazole with bromoacetaldehyde diethyl acetal at 80°C for 48 hours . Key parameters include:

- Solvent : Neat conditions or aprotic solvents (e.g., DMF).

- Catalyst : None required for direct alkylation.

- Purification : Column chromatography or recrystallization.

Alternative routes involve nucleophilic substitution with diethoxyethyl halides under basic conditions (e.g., K₂CO₃) .

Q. How can spectroscopic and analytical techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the diethoxyethyl chain (e.g., δ ~1.2 ppm for CH₃, δ ~3.6 ppm for OCH₂) and imidazole protons (δ ~7.0–7.5 ppm) .

- IR : Peaks at ~1,100 cm⁻¹ (C-O-C) and ~3,100 cm⁻¹ (imidazole C-H) .

- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values .

Advanced Research Questions

Q. What computational strategies are used to predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., diethoxyethyl substituents) with biological activity (e.g., antiepileptic ED₅₀ values). Training sets (80% of data) validate model robustness, while test sets (20%) assess predictive accuracy .

- Molecular Docking : Screen against targets like EGFR or ion channels using AutoDock Vina. For example, imidazole derivatives with bulky substituents showed higher binding affinity to hydrophobic pockets .

Q. How can contradictory biological assay data for imidazole derivatives be resolved?

- Methodological Answer :

- Data Segregation : Split datasets into training/test sets (4:1 ratio) to identify outliers .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic pathways and rule off-target effects .

- Dose-Response Curves : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to validate EC₅₀/IC₅₀ consistency .

Q. What are the key considerations for designing imidazole-based probes targeting enzyme active sites?

- Methodological Answer :

- Steric Effects : Bulky diethoxyethyl groups may hinder binding; optimize substituent length (e.g., ethyl vs. propyl chains) .

- Electron Density : Electron-withdrawing groups (e.g., sulfonyl) enhance hydrogen bonding with catalytic residues .

- Table : Example SAR for imidazole derivatives:

| Substituent | Enzyme Inhibition (IC₅₀, nM) | Binding Mode |

|---|---|---|

| Diethoxyethyl | 120 ± 15 | Hydrophobic |

| Sulfonyl | 45 ± 8 | H-bonding |

Q. Methodological Challenges

Q. How to optimize the stability of this compound in aqueous media for in vivo studies?

- Methodological Answer :

- pH Adjustment : Buffers (pH 6–8) minimize hydrolysis of the acetal group .

- Formulation : Encapsulate in liposomes or cyclodextrins to protect against enzymatic degradation .

- Stability Testing : Monitor degradation via HPLC at 25°C/60% RH over 28 days .

Q. What strategies mitigate toxicity risks during preclinical evaluation of imidazole derivatives?

- Methodological Answer :

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTQTELOLYOJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-43-4 | |

| Record name | 1-(2,2-Diethoxyethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-diethoxyethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.